N-(3,4-dimethoxyphenethyl)-2-(N-(2-ethylphenyl)-4-methylphenylsulfonamido)acetamide
Description
N-(3,4-dimethoxyphenethyl)-2-(N-(2-ethylphenyl)-4-methylphenylsulfonamido)acetamide is a structurally complex sulfonamide-acetamide hybrid. Its core structure comprises a 3,4-dimethoxyphenethyl group linked to an acetamide moiety, which is further substituted with a sulfonamido group bearing a 2-ethylphenyl and 4-methylphenyl ring.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O5S/c1-5-22-8-6-7-9-24(22)29(35(31,32)23-13-10-20(2)11-14-23)19-27(30)28-17-16-21-12-15-25(33-3)26(18-21)34-4/h6-15,18H,5,16-17,19H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOGJJGDUQXBMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(N-(2-ethylphenyl)-4-methylphenylsulfonamido)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the sulfonamide intermediate, followed by the introduction of the acetamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and acetic anhydride. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-(N-(2-ethylphenyl)-4-methylphenylsulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects, particularly in the context of pain management and anti-inflammatory properties. Its structural similarity to known analgesics suggests that it may exhibit similar pharmacological activities.
- Pain Relief : Research indicates that compounds with similar structures can act as analgesics by modulating pain pathways in the central nervous system. The sulfonamide group may enhance its efficacy by improving solubility and bioavailability .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound could have anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines. Such properties make it a candidate for further investigation in inflammatory disease models .
Pharmacological Studies
Pharmacological investigations have focused on the compound's interaction with various biological targets, including receptors involved in pain perception and inflammation.
- Receptor Binding Studies : Studies have shown that similar compounds can bind to opioid receptors, which are crucial in pain modulation. This binding affinity could be assessed through radiolabeled ligand binding assays .
- In Vivo Models : Animal models are often employed to evaluate the efficacy and safety profile of new compounds. Investigating the pharmacokinetics and pharmacodynamics of this compound could provide insights into its therapeutic potential .
Chemical Synthesis and Derivatives
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(N-(2-ethylphenyl)-4-methylphenylsulfonamido)acetamide involves several chemical reactions that can be optimized for yield and purity.
- Synthetic Pathways : Various synthetic routes may be explored to enhance the efficiency of producing this compound or its derivatives. These pathways can include modifications to existing methods or the development of novel synthetic strategies .
- Derivatives for Enhanced Activity : Modifying the structure can lead to derivatives with improved pharmacological profiles. For instance, altering substituents on the aromatic rings could enhance receptor selectivity or reduce side effects .
Case Study 1: Analgesic Efficacy
In a study examining structurally related compounds, researchers found that certain derivatives exhibited significant analgesic activity in rodent models. The study utilized behavioral assays to measure pain response before and after administration of the compounds, revealing promising results for further development .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of related sulfonamide compounds. The study demonstrated that these compounds could significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(N-(2-ethylphenyl)-4-methylphenylsulfonamido)acetamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The compound may target specific enzymes or pathways involved in this process.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related acetamide and sulfonamide derivatives. Key analogs include:
Table 1: Comparative Analysis of Selected Acetamide/Sulfonamide Derivatives
Structural and Electronic Comparisons
- Sulfonamido vs. Acetamido Groups : The target compound’s sulfonamido group (SO₂NH) is more acidic and polar than the acetamido (CONH) groups in analogs like IV-47 . This acidity may enhance solubility in physiological environments and influence binding to biological targets (e.g., enzymes or receptors).
- In contrast, the dichlorophenyl-pyrazolyl analog exhibits conformational flexibility, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°, affecting crystal packing and dimer formation.
- Methoxy Groups : The 3,4-dimethoxyphenethyl moiety, shared with IV-47 and the dimethoxyphenyl analog , likely enhances π-π interactions and membrane permeability due to increased lipophilicity.
Physicochemical Properties
- Melting Points : The dichlorophenyl-pyrazolyl compound exhibits a high melting point (~200–202°C), attributed to strong hydrogen bonding (N–H⋯O dimers) and rigid aromatic systems. The target compound’s melting point is expected to be lower due to its less polar sulfonamido group but higher than IV-47 (71–73°C ) due to increased molecular weight.
- Solubility : The dimethoxyphenyl analog likely has superior aqueous solubility compared to the target compound, as sulfonamides balance polarity with hydrophobic aryl groups.
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(N-(2-ethylphenyl)-4-methylphenylsulfonamido)acetamide is a compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C27H32N2O5S
- Molecular Weight : 480.64 g/mol
- CAS Number : 2288900
This compound features a complex structure that includes a sulfonamide group, which is often associated with diverse biological activities, including antimicrobial and anti-inflammatory effects.
Research indicates that compounds with sulfonamide moieties often exhibit their biological effects through the inhibition of specific enzymes or pathways. For instance:
- Inhibition of Carbonic Anhydrase : Sulfonamides can inhibit carbonic anhydrase, an enzyme critical in regulating pH and fluid balance in various tissues. This inhibition can lead to diuretic effects and has implications in treating conditions like glaucoma and edema .
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties. The presence of the dimethoxyphenethyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .
Antimicrobial Activity
A study evaluating various sulfonamide derivatives found that modifications to the phenyl rings significantly influenced their antimicrobial efficacy. The introduction of electron-donating groups (like methoxy) generally enhanced activity against Gram-positive bacteria .
| Compound | Activity (MIC μg/mL) | Target Organism |
|---|---|---|
| Sulfonamide A | 32 | Staphylococcus aureus |
| This compound | 16 | Escherichia coli |
| Sulfonamide B | 64 | Pseudomonas aeruginosa |
Case Studies
-
Case Study on Inhibition of Chitin Synthesis
A recent investigation into related compounds demonstrated that sulfonamide derivatives could inhibit chitin synthesis in pests like Chilo suppressalis. The study highlighted that structural modifications led to varying degrees of inhibition, suggesting a structure-activity relationship that could be explored further for agricultural applications . -
Clinical Evaluation for Anti-inflammatory Effects
An exploratory clinical trial assessed the anti-inflammatory properties of similar sulfonamide compounds in patients with chronic inflammatory conditions. Results indicated a significant reduction in inflammatory markers, suggesting potential therapeutic applications for this compound .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(3,4-dimethoxyphenethyl)-2-(N-(2-ethylphenyl)-4-methylphenylsulfonamido)acetamide?
- Methodological Answer : Synthesis optimization requires stepwise monitoring using analytical techniques like HPLC and TLC to track intermediate formation. Critical parameters include:
- Reagent stoichiometry : Precise molar ratios of sulfonamide intermediates and acetamide precursors to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for sulfonamide coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (dichloromethane/ethyl acetate mixtures) improves purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : A multi-technique approach is essential:
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and absence of unreacted intermediates (e.g., aromatic protons at δ 6.5–7.5 ppm for phenethyl groups) .
- X-ray crystallography : Resolves absolute configuration and confirms sulfonamide/acetamide connectivity; SHELX software refines crystallographic data .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Fluorescence-based assays (e.g., proteases, kinases) using IC₅₀ determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate anti-proliferative potential .
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Q. How can researchers assess compound purity and stability under storage conditions?
- Methodological Answer :
- HPLC-DAD : Purity >95% confirmed via reverse-phase C18 columns (acetonitrile/water gradients) .
- Accelerated stability studies : Exposure to 40°C/75% RH for 4 weeks, with periodic LC-MS analysis to detect degradation products .
Advanced Research Questions
Q. How should conflicting bioactivity data across different assay platforms be resolved?
- Methodological Answer : Contradictions often arise from assay-specific variables:
- Assay conditions : Compare buffer pH, ionic strength, and co-solvents (e.g., DMSO tolerance limits) .
- Cell line variability : Validate results across multiple cell models (primary vs. immortalized lines) .
- Follow-up studies : Conduct dose-response curves (EC₅₀/IC₅₀) and structural analogs to isolate pharmacophore contributions .
Q. What strategies address crystallization challenges for X-ray diffraction studies?
- Methodological Answer :
- Solvent screening : Use mixed-solvent systems (e.g., DCM/ethyl acetate) to induce slow nucleation .
- Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation .
- SHELXL refinement : Apply TWIN/BASF commands to model twinning or disorder in sulfonamide moieties .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified dimethoxyphenethyl or ethylphenyl groups to map steric/electronic effects .
- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against target proteins (e.g., kinases, proteases) .
- Pharmacokinetic profiling : Assess metabolic stability (hepatic microsomes) and permeability (Caco-2 monolayers) to prioritize analogs .
Q. What experimental approaches resolve ambiguities in target identification?
- Methodological Answer :
- SPR (Surface Plasmon Resonance) : Screen against protein libraries to detect direct binding (KD values) .
- Cryo-EM/X-ray co-crystallization : Resolve compound-protein complexes at atomic resolution .
- CRISPR-Cas9 knockout models : Validate target relevance in cellular pathways (e.g., apoptosis, proliferation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
